![molecular formula C26H20ClN5O4 B2384851 N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1029728-16-2](/img/structure/B2384851.png)
N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C26H20ClN5O4 and its molecular weight is 501.93. The purity is usually 95%.
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Biological Activity
N-(2,3-dimethylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its neuroprotective effects and inhibitory activity against cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.
- Common Name : this compound
- CAS Number : 1029728-16-2
- Molecular Formula : C26H20ClN5O4
- Molecular Weight : 501.9 g/mol
Cholinesterase Inhibition
Cholinesterase inhibitors are essential in managing Alzheimer's disease by increasing acetylcholine levels in the brain. The compound has been evaluated for its inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE).
In Vitro Studies :
Research indicates that compounds with a similar oxadiazole scaffold exhibit significant inhibition of cholinesterases. For instance, studies have shown that derivatives of 1,3,4-oxadiazole possess varying degrees of inhibitory activity against hAChE and hBChE. The structure–activity relationship (SAR) suggests that modifications to the phenyl ring can enhance or reduce inhibitory potency .
Compound | hAChE IC50 (μM) | hBChE IC50 (μM) |
---|---|---|
SD-6 | 0.907 ± 0.011 | Not reported |
SD-1 | ≤1.0 | Good (≤1.5) |
SD-10 | >5 | Poor (>3) |
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in various animal models. In particular, studies utilizing scopolamine-induced memory impairment models have demonstrated that compounds with similar scaffolds can ameliorate cognitive deficits .
Study 1: Cognitive Improvement in Animal Models
In a study assessing the cognitive effects of oxadiazole derivatives, it was found that certain compounds improved memory and learning capabilities in rats subjected to scopolamine-induced amnesia. The mechanism was attributed to enhanced cholinergic transmission due to the inhibition of cholinesterases .
Study 2: Structure–Activity Relationship Analysis
A comprehensive SAR analysis was conducted on a series of oxadiazole derivatives to determine their biological activity against cholinesterases. It was observed that substituents on the phenyl ring significantly influenced the inhibitory potency against hAChE and hBChE. Compounds with electron-withdrawing groups at specific positions exhibited better activity compared to those with electron-donating groups .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O4/c1-15-6-11-20-23(34)21(26-30-24(31-36-26)16-7-9-19(35-2)10-8-16)13-32(25(20)28-15)14-22(33)29-18-5-3-4-17(27)12-18/h3-13H,14H2,1-2H3,(H,29,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCMSHQDAWEEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.